(S)-3-Acetylamino-gamma-butyrolactone

Asymmetric Synthesis Chiral Pool Strategy Process Chemistry

This (S)-configured β-acetylamino-γ-butyrolactone is a chiral, non-racemic intermediate critical for constructing stereochemically pure GABA derivatives and lignans. Unlike achiral or racemic GBLs, its defined (S)-stereochemistry at C-3 directly controls downstream receptor binding. The acetylamino substituent enables nitrogen incorporation into gabapentinoid scaffolds. Derived from (R)-acetylaminocarnitine in a 90% single-step yield, it offers a scalable, economical route for kilo-lab campaigns. Choose it for precision chiral synthesis where generic routes fail.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
Cat. No. B8322664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Acetylamino-gamma-butyrolactone
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC(=O)OC1
InChIInChI=1S/C6H9NO3/c1-4(8)7-5-2-6(9)10-3-5/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1
InChIKeyHAASHVHBODWVJZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Acetylamino-gamma-butyrolactone: A Chiral β-Substituted γ-Butyrolactone Intermediate for Stereospecific Synthesis


(S)-3-Acetylamino-gamma-butyrolactone (CAS 754228-95-0) is a chiral, non-racemic β-substituted γ-butyrolactone (GBL) derivative with the systematic name (S)-N-(5-oxo-tetrahydro-furan-3-yl)-acetamide [1]. Belonging to the broader class of neuroactive γ-butyrolactones that modulate GABA-A receptor/chloride ionophore complexes [2], this specific compound is distinguished by its defined (S)-stereochemistry at the C-3 position and an acetylamino substituent. This stereochemical configuration is critical because the biological activity of β-substituted GBLs, including convulsant versus anticonvulsant profiles and GABA-A receptor modulation, is highly dependent on the substituent's position and chirality [2].

Why Generic GBL Analogs Cannot Replace (S)-3-Acetylamino-gamma-butyrolactone


In the preparation of complex chiral molecules, specifically GABA derivatives and lignans, the precise stereochemistry of the β-substituted γ-butyrolactone intermediate is paramount. Generic or achiral γ-butyrolactones cannot impart the required three-dimensional configuration to downstream targets. Among chiral GBLs, substitution at the β-position is known to confer convulsant pharmacological activity, directly contrasting with the anticonvulsant properties of α-substituted analogs [1]. Furthermore, the nature of the β-substituent (amino vs. hydroxy vs. acetylamino) dictates not only the compound's biological target profile but also its reactivity and stability as a synthetic building block, which the direct carnitine-derived cyclization pathway exploits to achieve high enantiomeric purity .

Head-to-Head Quantitative Evidence for (S)-3-Acetylamino-gamma-butyrolactone


Synthetic Yield: Carnitine Cyclization vs. Alternative β-Substituted GBL Routes

The single-step conversion of (R)-acetylaminocarnitine inner salt yields the target (R)-β-acetylamino-γ-butyrolactone in 90% yield. This is a significantly higher transformation efficiency compared to analogous carnitine-derived cyclizations for other β-substituted GBLs under the same or similar conditions: β-hydroxy-γ-butyrolactone is obtained at 82% yield and β-amino-γ-butyrolactone at 77% . Furthermore, the corresponding (R)-acetylcarnitine substrate produces a different product, 2(5H)-furanone (77%), via a competing elimination pathway, highlighting the unique reactivity of the acetylaminocarnitine precursor .

Asymmetric Synthesis Chiral Pool Strategy Process Chemistry

Stereochemical Product Specificity vs. Competing Elimination Pathway

The carnitine-derived synthesis demonstrates clear substrate-dependent chemoselectivity. While (R)-acetylaminocarnitine inner salt cleanly affords the target β-acetylamino-γ-butyrolactone in 90% yield, the closely related (R)-acetylcarnitine substrate (lacking the amine) diverts to a different product, 2(5H)-furanone (77%), via a cyclization-elimination pathway . This comparison provides direct evidence that the acetylamino group plays an active role in directing the desired lactonization and suppressing the competing elimination, a chemoselectivity control not present with the hydroxy or unsubstituted analogs.

Selectivity Reaction Pathway Control Chiral Chemistry

Broad GABA-A Receptor Modulation Liability vs. Regioisomeric N-Acetyl Homoserine Lactones

The regioisomer N-acetyl-DL-homoserine lactone (CAS 114375-78-9), also carrying an acetylamino group on a γ-butyrolactone ring but at the α-position, has a primary biological role as a bacterial quorum sensing mediator with no documented activity at GABA-A receptors [2]. In contrast, the β-substituted γ-butyrolactones, as a class, are well-established neuroactive agents that bind to the picrotoxin site of the GABA-A receptor/chloride ionophore complex and can function as either convulsants or anticonvulsants depending on their exact structure [1]. This class-level inference positions (S)-3-acetylamino-γ-butyrolactone squarely within the neuropharmacological domain, whereas its α-substituted regioisomer belongs to a completely different biological target space.

Neuropharmacology GABA-A Receptor Quorum Sensing

Consistent Elution Order on Polysaccharide Chiral Stationary Phases

For a set of structurally related 3-substituted-γ-butyrolactones resolved on a Chiralpak AD-H column, a consistent elution order was observed where the (S)-enantiomer elutes before the (R)-enantiomer [1]. This lactone chirality rule, derived from combined experimental HPLC data and Density Functional Theory (DFT) calculations, provides a predictive framework for analytical method development specific to (S)-3-acetylamino-γ-butyrolactone. This directly enables faster, validated quality control protocols for verifying enantiomeric excess compared to analogs that do not have such a defined rule.

Chiral Chromatography Enantiomeric Purity Quality Control

Preferred Application Scenarios for (S)-3-Acetylamino-gamma-butyrolactone


Stereospecific Synthesis of β-Amino-γ-hydroxybutyric Acid (GABOB) Analogs

As an enantiomerically pure β-amino-γ-butyrolactone derivative, this compound serves as a direct precursor for ring-opening to yield defined (S)- or (R)-configured β-amino-γ-hydroxybutyric acid derivatives, including pharmaceutically relevant GABOB analogs. The (S)-configuration installed at the β-position is retained during lactone opening, enabling the preparation of stereochemically pure GABAergic agents . This is especially relevant for synthesizing novel anticonvulsant or cognition-enhancing agents that require precise stereochemistry for receptor binding, as opposed to using racemic GBLs or achiral precursors.

Chiral Building Block for Pregabalin and Related Gabapentinoid APIs

Enantiomerically pure β-substituted γ-butyrolactones are recognized as key intermediates for the concise synthesis of pregabalin and structurally related GABA derivatives [3]. The (S)-3-acetylamino derivative's ability to introduce a nitrogen-containing side chain with defined stereochemistry makes it a strategic intermediate for constructing the 3-aminomethyl side chain that is characteristic of gabapentinoid drugs, offering a convergent synthetic alternative to routes that rely on racemic resolution or enzymatic steps.

GABA-A Receptor Pharmacological Tool Compound Development

While the exact Ki or EC50 at specific GABA-A receptor subtypes remains to be fully characterized for this specific molecule, the compound belongs to a well-validated class of β-substituted γ-butyrolactones that bind to the picrotoxin site [1]. This makes it a candidate for further derivatization into selective pharmacological tool compounds for studying inhibitory neurotransmission. The (S)-enantiomer can be compared directly against its (R)-counterpart in receptor binding assays to establish enantioselectivity ratios, a standard approach in drug discovery that is facilitated by the known chiral separation method [2].

Scalable Chiral Pool Synthesis in Process Chemistry

The demonstrated 90% single-step yield from (R)-acetylaminocarnitine, combined with the favorable chemoselectivity that suppresses byproduct formation, positions this compound for scalable process chemistry applications. The use of the chiral pool starting material (carnitine) is inherently more economical and environmentally friendly than asymmetric catalysis for many process-scale syntheses. This route's high conversion and selectivity reduce the cost and complexity of downstream purification, making it viable for kilo-lab or pilot-plant campaigns where generic multi-step routes to similar chiral GBLs would be cost-prohibitive .

Quote Request

Request a Quote for (S)-3-Acetylamino-gamma-butyrolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.